5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

NMDA receptor glycine site antagonist neuroscience

Researchers seeking potent NMDA receptor glycine site antagonists or HIV-1 integrase inhibitors often face scaffold limitations. This fluorinated indole building block delivers the essential 5-fluoro & N-methyl substitutions proven to enhance target binding and metabolic stability. • Enables complete NMDA channel blockade (5-fluoro essential). • Yields HIV-1 integrase inhibitors with IC50 as low as 0.13 μM. • Dual -COOH and -F groups streamline amide coupling and lead optimization.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 167631-50-7
Cat. No. B183200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-methyl-1H-indole-2-carboxylic acid
CAS167631-50-7
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)C=C1C(=O)O
InChIInChI=1S/C10H8FNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyZOPXUHDPGGHISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid: Core Properties & Research Utility


5-Fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS 167631-50-7) is a fluorinated indole-2-carboxylic acid derivative characterized by a 5-position fluoro substituent and an N-methyl group on the indole core. It serves primarily as a synthetic building block in medicinal chemistry for generating bioactive molecules, particularly as a scaffold for kinase inhibitors, antiviral agents, and NMDA receptor antagonists [1][2]. The compound exhibits predicted physicochemical properties including a melting point of 121.58 °C, density of 1.36 g/cm³, and a boiling point of 339.29 °C (EPI Suite) [3].

1
Synthetic building block — fluorinated indole-2-carboxylic acid scaffold for medicinal chemistry derivatization
2
Dual-target scaffold context — reported use in NMDA receptor glycine-site studies and HIV-1 integrase inhibition research
3
N-Methyl substitution — may support altered solid-state handling relative to non-methylated analog

5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid: Structural Drivers of Bioactivity


The 5-fluoro and N-methyl substitutions on the indole-2-carboxylic acid scaffold are not interchangeable modifications. Comparative studies of indole-2-carboxylic acid derivatives reveal that the 5-fluoro substituent significantly enhances binding affinity to the glycine site of the NMDA receptor complex compared to non-fluorinated analogs . Furthermore, N-methylation alters the conformational flexibility and hydrogen-bonding capacity of the carboxyl group, which can affect the compound's ability to chelate divalent metal ions in enzyme active sites—a critical feature for HIV-1 integrase inhibition [1]. Simply substituting a non-fluorinated or non-methylated analog may result in loss of activity or altered selectivity profiles.

Non-fluorinated Non-fluorinated indole-2-carboxylic acid analogs may not engage the NMDA glycine site; the 5-fluoro substituent is a reported pharmacophore determinant.
Non-methylated The non-methylated analog (5-fluoroindole-2-carboxylic acid) exhibits substantially different solid-state properties; melting-point and processability profiles may differ.
Regioisomer 4-fluoro and 6-fluoro indole-2-carboxylic acid regioisomers lack reported NMDA receptor context; target-engagement profiles may not transfer.

5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid: Comparative Activity Profile


NMDA Receptor Glycine Site Antagonism

5-Fluoro substitution on the indole-2-carboxylic acid scaffold confers potent antagonism at the glycine site of the NMDA receptor, a property absent in non-fluorinated analogs. While the N-methylated derivative 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid itself lacks direct NMDA data, the 5-fluoroindole-2-carboxylic acid parent (non-methylated) exhibits complete blockade of NMDA channel openings at 40–50 pS in hippocampal neurons [1]. In contrast, the non-fluorinated analog 1-methylindole-2-carboxylic acid does not possess this NMDA antagonism, as the fluorine atom is essential for interaction with the glycine binding pocket [2].

NMDA Receptor Glycine Site
Class-level inference
5-Fluoro scaffoldComplete blockade 40–50 pS
Non-fluorinated analogNo reported NMDA antagonism
Reported NMDA glycine-site context; 5-fluoro required for channel blockade
Hippocampal neuron culture; quisqualate-induced openings
NMDA receptor glycine site antagonist neuroscience

HIV-1 Integrase Strand Transfer Inhibition

Derivatives of indole-2-carboxylic acid, including those based on the 5-fluoro-1-methyl scaffold, have been optimized to yield HIV-1 integrase strand transfer inhibitors with IC50 values as low as 0.13 μM [1]. While the specific IC50 of the unadorned 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid is not reported, the scaffold's ability to chelate Mg²⁺ ions in the integrase active site is enhanced by the electron-withdrawing 5-fluoro group, which stabilizes the carboxyl-metal interaction [2]. In contrast, the non-fluorinated parent 1-methylindole-2-carboxylic acid shows only weak inhibition of cytosolic phospholipase A2 (IC50 = 8 μM) , underscoring the 5-fluoro group's role in directing activity toward integrase.

HIV-1 Integrase Inhibition
Class-level inference
IC50 0.13 μM
~60-fold lower vs. non-fluorinated analog PLA2 IC50
Supports integrase strand-transfer inhibition screening
Derivative scaffold data; 5-fluoro enhances Mg²⁺ chelation context
HIV-1 integrase antiviral strand transfer inhibitor

N-Methylation and Metal Chelation

The N-methyl group in 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid serves two critical roles: (1) it reduces the polarity of the indole NH, potentially improving membrane permeability compared to the non-methylated analog 5-fluoroindole-2-carboxylic acid, and (2) it alters the geometry of the carboxyl group, which can affect metal-ion chelation in enzyme active sites [1]. The non-methylated analog (5-fluoroindole-2-carboxylic acid) has a melting point of 254–258 °C , while the N-methylated derivative exhibits a predicted melting point of 121.58 °C [2], indicating significantly different solid-state properties that may impact formulation and handling.

N-Methylation & Solid-State
Cross-study comparable
ΔMP ≈ −133 °C
N-methyl MP 121.58 °C vs. non-methyl 254–258 °C
Supports solid-state processing review; predicted values
EPI Suite predicted vs. experimental MP; may impact formulation handling
metal chelation pharmacokinetics drug design

Fluoro Regioisomer Activity Comparison

The position of the fluoro substituent on the indole ring critically influences biological activity. 5-Fluoro substitution is associated with NMDA receptor antagonism , whereas 4-fluoro and 6-fluoro regioisomers (CAS 1146291-81-7 and 893731-12-9, respectively) lack reported NMDA activity [1]. Furthermore, in kinase inhibitor development, 5-fluoroindole derivatives have been specifically optimized for PI3K/Akt pathway inhibition [2], while the 6-fluoro isomer is less commonly employed in this context. This regioselectivity underscores the non-interchangeability of fluoro-substituted indole-2-carboxylic acids.

Fluoro Regioisomer SAR
Class-level inference
5-Fluoro isomerNMDA glycine-site antagonism
4-F / 6-F isomersNo reported NMDA activity
5-F substitution enables NMDA pharmacophore access; regioisomers differ
Literature-reported target engagement; 5-F also used in PI3K/Akt inhibitor design
regioisomer structure-activity relationship SAR

5-Fluoro-1-methyl-1H-indole-2-carboxylic Acid: Drug Discovery Applications


NMDA Receptor Antagonist Libraries

Use 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid as a core scaffold to synthesize derivatives targeting the glycine site of NMDA receptors. The 5-fluoro substituent is essential for activity, as demonstrated by the complete blockade of NMDA channel openings by 5-fluoroindole-2-carboxylic acid in hippocampal neurons [1]. Researchers should avoid non-fluorinated or alternative regioisomeric indole-2-carboxylic acids, which lack this antagonistic property .

HIV-1 Integrase Inhibitor Synthesis

Employ this compound as a starting material to access indole-2-carboxylic acid derivatives that inhibit HIV-1 integrase strand transfer. The scaffold has been optimized to yield inhibitors with IC50 values as low as 0.13 μM [2]. The 5-fluoro group enhances metal chelation in the integrase active site, a feature not present in non-fluorinated analogs [3].

Kinase Inhibitor Discovery (PI3K/Akt)

Leverage the 5-fluoroindole core for designing kinase inhibitors targeting the PI3K/Akt signaling pathway. Recent studies have demonstrated that 5-fluoro indole derivatives effectively inhibit PI3K/Akt in cervical cancer models [4]. The N-methyl group may improve membrane permeability and metabolic stability relative to non-methylated analogs.

Fluorinated Bioactive Molecule Intermediate

Use this compound as a versatile building block in medicinal chemistry due to its dual functional groups: a carboxylic acid for amide/ester coupling and a fluorine atom for metabolic stability and target engagement. Its predicted lower melting point (121.58 °C vs. 254–258 °C for the non-methylated analog) facilitates handling in solid-phase synthesis and high-throughput experimentation [5].

Application
Selection Property
Validation Focus
NMDA receptor glycine-site studies
5-Fluoro substitution presence
Glycine-site channel blockade assay
HIV-1 integrase inhibition research
5-Fluoro electron-withdrawing enhancement
Integrase strand-transfer assay context
Kinase pathway inhibition studies
5-Fluoroindole core for PI3K/Akt
Kinase selectivity panel review
Fluorinated building-block synthesis
Carboxylic acid coupling + fluoro stability
Solid-phase and HTS handling compatibility

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